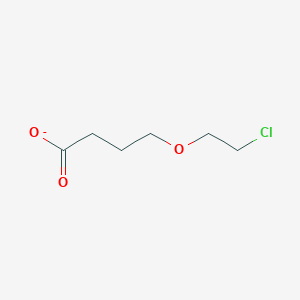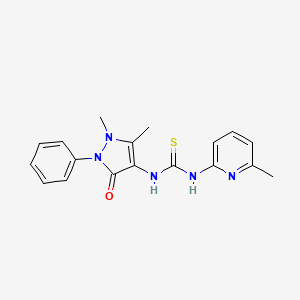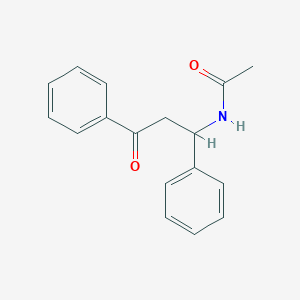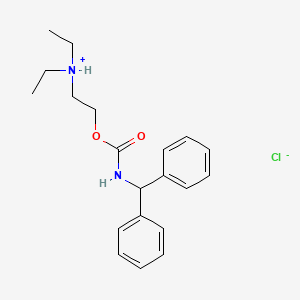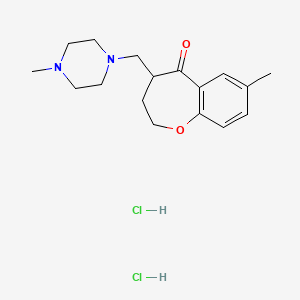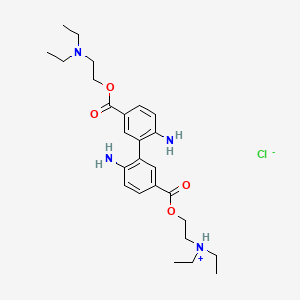
Di-(beta-diethylaminoethyl)-2,2'-diamino-5,5'-biphenylcarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-(beta-diethylaminoethyl)-2,2’-diamino-5,5’-biphenylcarboxylate hydrochloride is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes two diethylaminoethyl groups attached to a biphenyl core with diamino and carboxylate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-(beta-diethylaminoethyl)-2,2’-diamino-5,5’-biphenylcarboxylate hydrochloride typically involves multiple steps. One common method starts with the preparation of the biphenyl core, followed by the introduction of diamino groups and carboxylate functionalities. The final step involves the addition of diethylaminoethyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Di-(beta-diethylaminoethyl)-2,2’-diamino-5,5’-biphenylcarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, potentially leading to the formation of nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted biphenyl derivatives.
Scientific Research Applications
Di-(beta-diethylaminoethyl)-2,2’-diamino-5,5’-biphenylcarboxylate hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Di-(beta-diethylaminoethyl)-2,2’-diamino-5,5’-biphenylcarboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethyl groups can enhance the compound’s ability to penetrate cell membranes, while the biphenyl core provides a stable framework for binding to target molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Diethylaminoethyl diphenylpropylacetate: Known for its local anesthetic properties.
Diethylaminoethanol: Used as a solvent and in the synthesis of quaternary ammonium salts.
Diethylaminoethyl mercaptan: Utilized in the preparation of pharmaceuticals and as an intermediate in organic synthesis.
Uniqueness
Di-(beta-diethylaminoethyl)-2,2’-diamino-5,5’-biphenylcarboxylate hydrochloride stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its biphenyl core provides structural stability, while the diethylaminoethyl groups enhance its solubility and interaction with biological targets, making it a versatile compound in various research applications.
Properties
CAS No. |
63992-37-0 |
|---|---|
Molecular Formula |
C26H39ClN4O4 |
Molecular Weight |
507.1 g/mol |
IUPAC Name |
2-[4-amino-3-[2-amino-5-[2-(diethylamino)ethoxycarbonyl]phenyl]benzoyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C26H38N4O4.ClH/c1-5-29(6-2)13-15-33-25(31)19-9-11-23(27)21(17-19)22-18-20(10-12-24(22)28)26(32)34-16-14-30(7-3)8-4;/h9-12,17-18H,5-8,13-16,27-28H2,1-4H3;1H |
InChI Key |
FBUQNJJEIGYAFR-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=CC(=C(C=C1)N)C2=C(C=CC(=C2)C(=O)OCCN(CC)CC)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Ethylamino)-4-methyl-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15347992.png)
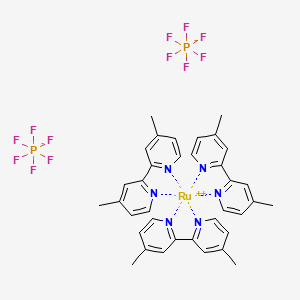

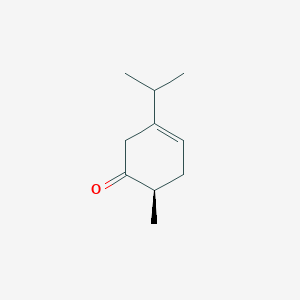
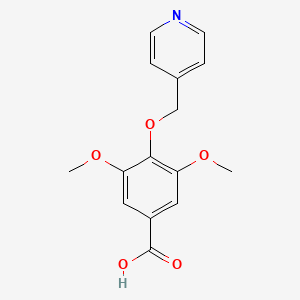
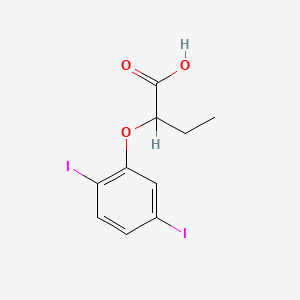
![4-[4-[bis(2-chloroethyl)amino]phenoxy]butanoic acid](/img/structure/B15348048.png)
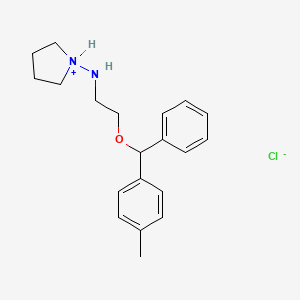
![O-[2-(4-Fluoro-phenoxy)-ethyl]-hydroxylamine hydrochloride](/img/structure/B15348051.png)
